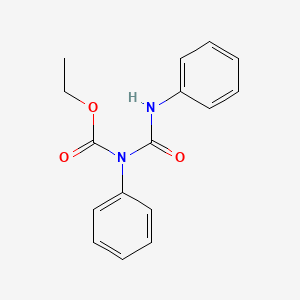
Ethyl phenyl(phenylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl phenyl(phenylcarbamoyl)carbamate is an organic compound with the molecular formula C16H16N2O3 It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with ethyl phenylcarbamate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst like tin(II) chloride to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl phenyl(phenylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamate derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Ethyl phenyl(phenylcarbamoyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which ethyl phenyl(phenylcarbamoyl)carbamate exerts its effects involves the inhibition of specific enzymes. The carbamate group can form a covalent bond with the active site of the enzyme, thereby blocking its activity. This interaction is often reversible, depending on the specific enzyme and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
Ethyl phenyl(phenylcarbamoyl)carbamate is unique due to its specific structure, which includes both ethyl and phenyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in certain applications compared to other carbamates .
Propriétés
Numéro CAS |
6135-39-3 |
|---|---|
Formule moléculaire |
C16H16N2O3 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
ethyl N-phenyl-N-(phenylcarbamoyl)carbamate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-16(20)18(14-11-7-4-8-12-14)15(19)17-13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19) |
Clé InChI |
QMHHEXDFZPYDHC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


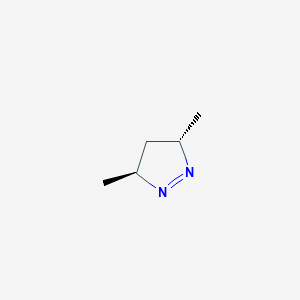
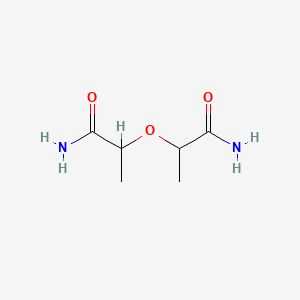
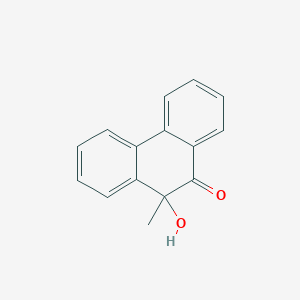
![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
![2-Methoxy-2-(4-methoxyphenyl)-1-oxaspiro[2.4]heptane](/img/structure/B14735341.png)
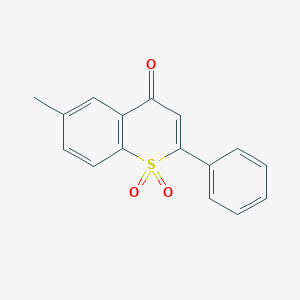
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
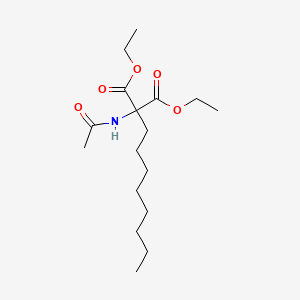
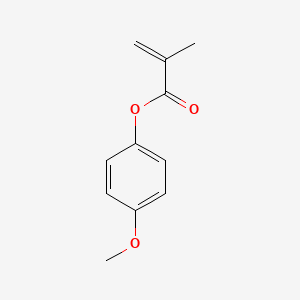



![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
